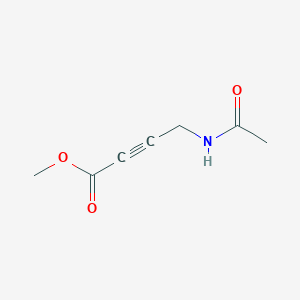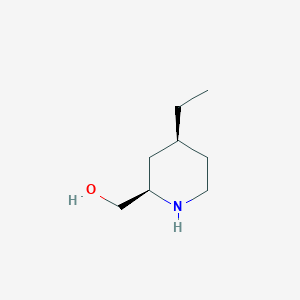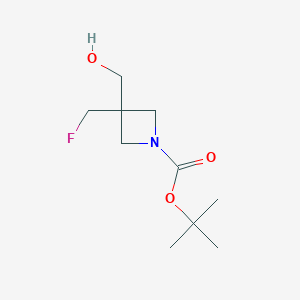
Tridecanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecanedioyl dichloride is an organic compound with the chemical formula C13H22Cl2O2. It is also known as undecane-1,11-dioyl dichloride. This compound is characterized by its colorless to slightly yellow liquid appearance and a pungent odor. It is soluble in organic solvents but insoluble in water . This compound is primarily used in the synthesis of various functional compounds and surfactants due to its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecanedioyl dichloride is typically synthesized through the chlorination of tridecanedioic acid. One common method involves reacting tridecanedioic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows: [ \text{C13H24O4} + 2 \text{SOCl2} \rightarrow \text{C13H22Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ] The reaction is carried out by adding thionyl chloride to tridecanedioic acid and heating the mixture under reflux for a few hours. The excess thionyl chloride is then removed under reduced pressure to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Tridecanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tridecanedioic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Tridecanedioic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Tridecanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and surfactants.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tridecanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparación Con Compuestos Similares
Dodecanedioyl Dichloride: Similar in structure but with one less carbon atom.
Tetradecanedioyl Dichloride: Similar in structure but with one more carbon atom.
Sebacoyl Dichloride: Another related compound with a shorter carbon chain.
Uniqueness: Tridecanedioyl dichloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility profile make it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H22Cl2O2 |
|---|---|
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
tridecanedioyl dichloride |
InChI |
InChI=1S/C13H22Cl2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2 |
Clave InChI |
QINHATVIQFBMNQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)Cl)CCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)





![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)


![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
